(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid
Description
Chemical Identity and Nomenclature
The compound this compound possesses a well-defined chemical identity characterized by multiple systematic nomenclature approaches. According to the International Union of Pure and Applied Chemistry naming conventions, this molecule is designated as (Z)-4-[3-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid, reflecting its specific stereochemical configuration and functional group arrangement. The compound is registered under Chemical Abstracts Service number 1216321-25-3, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C11H9F2NO4 indicates the presence of eleven carbon atoms, nine hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 257.19 daltons. The structural complexity is further elucidated through its International Chemical Identifier string: InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-2-7(6-8)14-9(15)4-5-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b5-4-, which provides a complete description of the molecular connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation OC(=O)\C=C/C(=O)Nc1cccc(OC(F)F)c1 offers an alternative notation that clearly indicates the Z-configuration of the double bond through the specific arrangement of the backslash and forward slash symbols.
The systematic nomenclature reflects several key structural features that define this compound's identity. The "2Z" designation specifically indicates the geometric configuration around the carbon-carbon double bond at position 2, where the higher priority substituents are positioned on the same side of the double bond plane. The difluoromethoxy substituent at the meta position of the aniline ring represents a significant electron-withdrawing group that influences both the electronic properties and potential reactivity patterns of the molecule. The oxobutenoic acid backbone provides the fundamental α,β-unsaturated carboxylic acid structure that characterizes this class of compounds.
Table 1: Chemical Identifiers for this compound
Historical Context in Heterocyclic Compound Research
The development of compounds such as this compound must be understood within the broader historical context of heterocyclic compound research, which has evolved significantly since its inception in the early 19th century. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the beginning of systematic investigations into compounds containing heteroatoms within cyclic structures. This early discovery established the precedent for understanding how non-carbon atoms could be incorporated into ring systems, fundamentally altering the chemical and biological properties of organic molecules.
The subsequent development of heterocyclic chemistry continued with notable achievements such as Dobereiner's production of furfural from starch using sulfuric acid in 1832, and Runge's isolation of pyrrole through the dry distillation of bones in 1834. These early discoveries demonstrated the accessibility of heterocyclic compounds from natural sources and established methodologies for their isolation and characterization. The field gained further momentum in 1906 when Friedlander achieved the synthesis of indigo dye, representing a significant milestone that demonstrated how synthetic chemistry could replicate and even improve upon naturally occurring heterocyclic compounds.
The relevance of heterocyclic chemistry to modern pharmaceutical and materials science became increasingly apparent throughout the 20th century. The recognition of heterocyclic compounds as fundamental components of biological systems was crystallized in 1951 with Chargaff's description of base-pairing rules, which highlighted the critical role of purines and pyrimidines in genetic information storage and transfer. This discovery underscored the importance of heterocyclic compounds in biological processes and stimulated research into synthetic analogs with enhanced or modified properties.
Contemporary research in heterocyclic chemistry has revealed that more than half of all known chemical compounds contain heterocyclic components, with approximately 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical reality reflects the fundamental importance of heteroatom-containing structures in pharmaceutical development and biological activity. The compound this compound represents a modern example of this tradition, incorporating both the enamide functionality and fluorinated substituents that have become increasingly important in contemporary medicinal chemistry.
The historical progression from simple heterocyclic isolations to complex, designed molecules like this compound illustrates the maturation of the field. Modern heterocyclic chemistry now encompasses sophisticated understanding of electronic effects, stereochemical control, and structure-activity relationships that were inconceivable to the early pioneers of the field. The incorporation of fluorine atoms, as seen in the difluoromethoxy group of this compound, represents a relatively recent development in medicinal chemistry, reflecting advances in both synthetic methodology and understanding of how fluorine substitution can modulate molecular properties.
Significance of Z-Configuration in Enamide Systems
The Z-configuration present in this compound represents a critical structural feature that significantly influences both the chemical behavior and potential applications of enamide systems. Research has demonstrated that the stereochemical arrangement around the carbon-carbon double bond in enamide structures can dramatically affect their stability, reactivity, and biological activity. The preference for Z-configuration in many enamide systems has been attributed to the presence of intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen, which stabilizes the Z-isomer relative to its E-counterpart.
Computational studies have provided quantitative insight into the energetic preferences for Z versus E configurations in enamide systems. Theoretical calculations have revealed that the energy difference between sigma-alkylamidopalladium intermediates leading to Z and E isomeric enamide products can be as significant as 4.18 kilocalories per mole, with the Z-configuration being energetically favored. Furthermore, the beta-hydride elimination step, which represents the stereochemistry-determining step in many synthetic pathways, shows an even greater energy difference of 5.35 kilocalories per mole favoring the formation of Z-enamides. These computational findings provide a theoretical foundation for understanding why Z-configured enamides, such as the compound under investigation, are often the predominant products in synthetic reactions.
The synthetic accessibility of Z-enamides has been significantly enhanced through the development of highly stereoselective synthetic methodologies. Research has shown that the reaction of primary amides with conjugated olefins using palladium-copper cocatalyst systems can produce Z-enamides in high yields with excellent stereoselectivity under Wacker-type conditions. The addition of specific additives, such as phosphine oxides and phosphonates, has been found to increase the efficiency of these reactions in nonpolar solvents under oxygen atmosphere, demonstrating the sophisticated level of control that can be achieved in modern enamide synthesis.
The biological and chemical significance of Z-configuration in enamide systems extends beyond simple synthetic accessibility. The geometric arrangement of substituents in Z-enamides creates unique spatial relationships that can be crucial for molecular recognition events, enzyme binding, and other biological processes. The specific case of this compound exemplifies how the Z-configuration, combined with the electron-withdrawing difluoromethoxy group, creates a distinctive electronic and steric environment that may be responsible for specific biological or chemical activities.
Table 2: Energetic Considerations in Enamide Stereochemistry
The photochemical behavior of enamide systems provides additional insight into the stability and interconversion possibilities of different stereoisomers. Studies have revealed that the efficiency of photoisomerization between Z and E enamides is largely dependent on the specific substituents present in the molecule, with certain E-enamides being obtainable in synthetically useful yields through photoirradiation of their Z-isomers. This photochemical interconversion capability suggests that the Z-configuration observed in this compound represents a thermodynamically stable form that can be selectively accessed through appropriate synthetic strategies.
Properties
IUPAC Name |
(Z)-4-[3-(difluoromethoxy)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO4/c12-11(13)18-8-3-1-2-7(6-8)14-9(15)4-5-10(16)17/h1-6,11H,(H,14,15)(H,16,17)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXBMNVYIFCPU-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Knoevenagel Condensation
Method Overview:
The most straightforward approach involves a Knoevenagel condensation between ethyl 4-oxobut-2-enoate derivatives and suitable amines. This method exploits the reactivity of the α,β-unsaturated carbonyl system to form the conjugated acid with the (2Z) configuration.
- Starting Materials:
- Ethyl 4-oxobut-2-enoate (or analogous esters)
- 3-(Difluoromethoxy)aniline derivatives
- Reaction Conditions:
- Base catalysis using piperidine or pyridine
- Solvent: ethanol or methanol
- Temperature: reflux conditions (~80°C)
- Duration: 12–24 hours
Ethyl 4-oxobut-2-enoate + 3-(Difluoromethoxy)aniline → (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid
- Stereoselectivity is controlled by reaction conditions, favoring the Z-isomer due to steric and electronic factors.
- Acidic or basic catalysts influence the yield and stereochemistry.
Amidation of Corresponding Acid Chlorides
Method Overview:
Conversion of the precursor acid to its acid chloride, followed by nucleophilic substitution with 3-(Difluoromethoxy)aniline, offers a route with high specificity and efficiency.
- Step 1:
- React the free acid with thionyl chloride (SOCl₂) under reflux to generate the acid chloride.
-
- Add the acid chloride to a solution of 3-(Difluoromethoxy)aniline in an inert solvent like dichloromethane, with a base such as triethylamine to neutralize HCl.
-
- Stir at low temperature (~0°C) to prevent side reactions, then allow to warm to room temperature.
-
- Purify the product via recrystallization or chromatography.
R-COOH + SOCl₂ → R-COCl
R-COCl + 3-(Difluoromethoxy)aniline → this compound
- The reaction favors the formation of the Z-isomer due to the controlled reaction environment.
- The process is suitable for scale-up with high purity.
Ester Hydrolysis Followed by Amide Formation
Method Overview:
Starting from ethyl ester derivatives, hydrolysis under basic or acidic conditions yields the free acid, which can then be coupled with amines to form the target compound.
- Step 1:
- Hydrolyze ethyl ester using aqueous NaOH or HCl under reflux.
-
- Isolate the free acid via acidification (if base hydrolysis) or extraction.
-
- Activate the acid (e.g., using carbodiimide coupling agents like EDC or DCC) and react with 3-(Difluoromethoxy)aniline to form the amide linkage.
Ethyl ester + NaOH → Acid
Acid + coupling reagent + 3-(Difluoromethoxy)aniline → Target compound
- This method offers flexibility for modifications and functional group tolerance.
- Reaction conditions are optimized to favor the Z-isomer configuration.
Catalytic Hydrogenation and Functional Group Transformations
While less direct, catalytic hydrogenation can modify intermediates to introduce the difluoromethoxy group or to reduce precursor functionalities. This is often combined with other steps in multi-step synthesis pathways.
Data Table Summarizing Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Knoevenagel Condensation | Ethyl 4-oxobut-2-enoate + amine + base | Simple, high yield, stereoselective | Requires control over stereochemistry |
| Acid Chloride Amidation | SOCl₂ + amine + inert solvent | High specificity, scalable | Uses hazardous reagents |
| Ester Hydrolysis + Coupling | NaOH/HCl + coupling agents | Functional group tolerance, flexible | Multiple steps, longer reaction time |
| Catalytic Transformations | Hydrogenation, fluorination reactions | Enables functional group modifications | Requires specialized catalysts |
Research Findings and Notes
- The synthesis of similar conjugated acids often employs the Knoevenagel condensation due to its efficiency and stereoselectivity, which is crucial for biological activity.
- The amidation route via acid chlorides is favored in industrial settings for its high yield and purity.
- Ester hydrolysis followed by coupling reactions provides a versatile platform for structural modifications, especially when introducing various substituents.
- Control over stereochemistry (Z vs. E) remains a critical factor, often achieved through reaction conditions, catalysts, and choice of reagents.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction could produce difluoromethoxy-substituted amines.
Scientific Research Applications
(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the core (2Z)-4-(substituted phenylamino)-4-oxobut-2-enoic acid scaffold but differ in substituent groups, leading to variations in physicochemical and functional properties:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Electronic Effects: The difluoromethoxy group in the target compound likely increases acidity at the α,β-unsaturated carbonyl compared to methyl or methoxy substituents .
Lipophilicity and Solubility :
- The decyloxy-substituted analog exhibits high lipophilicity (XLogP3 = 4.5), making it suitable for membrane-associated applications, whereas the target compound (estimated XLogP3 ~1.8) may balance solubility and permeability.
- The isopropyl-substituted analog has the lowest XLogP3 (0.7), suggesting better aqueous solubility.
Hydrogen Bonding and Bioactivity: The 4-aminophenyl analog has a higher topological polar surface area (92.4 Ų) due to the NH₂ group, enhancing hydrogen-bonding capacity, which could improve target binding in biochemical systems.
Biological Activity
The compound (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid , also known by its CAS number 1216321-25-3, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure consists of a butenoic acid core substituted with a difluoromethoxy group and an aniline moiety, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 247.19 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| CAS Number | 1216321-25-3 |
Anticancer Activity
Recent studies have indicated that This compound exhibits significant anticancer properties. In vitro assays have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Study: Cytotoxicity in Cancer Cells
A study conducted on the cytotoxic effects of this compound revealed a dose-dependent response in human cancer cell lines. The findings are summarized in Table 2.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
The results indicate that the compound is particularly effective against HeLa cells, suggesting a potential application in cervical cancer treatment.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also shown promising anti-inflammatory effects. In vivo studies using animal models have indicated that it reduces inflammation markers significantly compared to control groups.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Table 3: Anti-inflammatory Effects
| Treatment Group | Inhibition (%) |
|---|---|
| Control | 0 |
| Compound (30 mg/kg) | 70 |
| Indomethacin (40 mg/kg) | 66 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the difluoromethoxy group impact the biological activity of the compound. Variations in substituents on the phenyl ring can enhance or reduce potency, indicating that careful design of derivatives could lead to more effective analogs.
Findings from SAR Studies
- Difluoromethoxy Substitution : Essential for maintaining activity.
- Aniline Moiety : Variations can lead to enhanced cytotoxicity.
- Butenoic Acid Core : Critical for bioactivity; modifications may impair efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid?
- Methodological Answer : Synthesis typically involves a multi-step approach, starting with the condensation of 3-(difluoromethoxy)aniline with maleic anhydride to form the maleamic acid intermediate. The (Z)-isomer is stabilized via selective crystallization or chromatographic separation (e.g., reverse-phase HPLC). Reaction conditions (pH, temperature) must be tightly controlled to avoid isomerization to the (E)-form . Purification often employs solvent recrystallization (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How is the structural configuration (Z vs. E isomer) confirmed experimentally?
- Methodological Answer : The (Z)-configuration is verified using nuclear Overhauser effect (NOE) NMR spectroscopy, where spatial proximity between the β-proton of the enoic acid and the aromatic protons of the difluoromethoxyphenyl group confirms the stereochemistry. Additionally, X-ray crystallography provides definitive proof of the planar geometry and intramolecular hydrogen bonding between the amide NH and the carbonyl oxygen .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to quantify impurities (<1% threshold). Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M-H]⁻ at m/z 316.04). Differential scanning calorimetry (DSC) evaluates thermal stability and polymorphism .
Advanced Research Questions
Q. What strategies optimize reaction yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodological Answer : Kinetic control via low-temperature reactions (0–5°C) minimizes isomerization. Catalytic additives like trifluoroacetic acid (TFA) enhance regioselectivity during amide bond formation. Continuous-flow microreactors improve mixing efficiency and reduce side-product formation . Process analytical technology (PAT) monitors reaction progression in real-time using inline FTIR .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). Standardized protocols (e.g., MTT assays in triplicate with HepG2 cells) and comparative structural analysis of analogs (Table 1) are recommended. For example, replacing the difluoromethoxy group with methoxy reduces COX-2 inhibition by 40%, highlighting substituent-dependent activity .
| Analog | Substituent | IC₅₀ (COX-2 Inhibition) |
|---|---|---|
| Parent compound | -OCHF₂ | 12 ± 1.5 µM |
| 4-Methoxy derivative | -OCH₃ | 20 ± 2.1 µM |
| 4-Trifluoromethyl derivative | -CF₃ | 8 ± 0.9 µM |
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to COX-2. The difluoromethoxy group’s electronegativity enhances hydrogen bonding with Arg120 and Tyr353. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification .
Q. How should stability studies under physiological conditions be designed?
- Methodological Answer : Conduct accelerated degradation studies in PBS (pH 7.4) at 37°C over 72 hours. Monitor degradation products via LC-MS; the primary pathway involves hydrolysis of the enoic acid to maleic acid derivatives. Protective strategies include nanoencapsulation with PLGA polymers to extend half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
